molecular formula C24H28N6O3 B1671446 Gepotidacin CAS No. 1075236-89-3

Gepotidacin

Cat. No. B1671446
M. Wt: 448.5 g/mol
InChI Key: PZFAZQUREQIODZ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gepotidacin (also known as GSK2140944) is an experimental antibiotic that acts as a topoisomerase type II inhibitor . It is being studied for the treatment of uncomplicated urinary tract infection (acute cystitis) and infection with Neisseria gonorrhoeae (gonorrhea), including multidrug-resistant strains .


Molecular Structure Analysis

Gepotidacin belongs to the class of organic compounds known as pyranopyridines. These are polycyclic aromatic compounds containing a pyran ring fused to a pyridine ring . A detailed molecular structure analysis of Gepotidacin was performed using X-ray diffraction, revealing that a single Gepotidacin molecule was bound midway between the two scissile DNA bonds and in a pocket between the two GyrA subunits .


Physical And Chemical Properties Analysis

Gepotidacin has a molecular formula of C24H28N6O3 and a molar mass of 448.527 g/mol . It is a solid compound with solubility in DMSO of 7.14 mg/mL .

Scientific Research Applications

Antibacterial Properties and Mechanism of Action

Gepotidacin, a novel triazaacenaphthylene antibiotic, is a bacterial topoisomerase inhibitor with a unique mechanism of action, distinct from other antibacterial agents like fluoroquinolones. It has demonstrated potent in vitro activity against a range of both wild-type and fluoroquinolone-resistant bacteria, including Staphylococcus aureus and Escherichia coli. Its ability to inhibit bacterial DNA replication positions it as a promising candidate for treating various bacterial infections (Gibson et al., 2019).

Treatment of Urinary Tract Infections (UTIs)

Gepotidacin has shown efficacy in preclinical and clinical studies for treating urinary tract infections, including those caused by multidrug-resistant E. coli strains. It has been effective in reducing bacterial counts in animal models of pyelonephritis and in human clinical trials for uncomplicated urinary tract infections, showing promise as a new treatment option for these conditions (Hoover et al., 2019), (Overcash et al., 2020).

Pharmacokinetics and Safety

Studies on the pharmacokinetics, safety, and tolerability of gepotidacin in healthy adults and elderly subjects have shown that its pharmacokinetic parameters are dose-proportional and consistent across age groups. These studies support the development of gepotidacin in further clinical studies,as it has been generally well-tolerated with no significant safety concerns. This is crucial in establishing gepotidacin as a reliable therapeutic option for various infections (Tiffany et al., 2022).

Efficacy Against Specific Bacterial Strains

Gepotidacin has demonstrated efficacy against various bacterial strains, including Neisseria gonorrhoeae and Haemophilus influenzae. However, its effectiveness against these specific strains varies and is influenced by the testing methodologies used. These findings highlight the importance of appropriate susceptibility testing methods for gepotidacin to ensure accurate evaluation of its effectiveness against these pathogens (Arends et al., 2020).

Potential in Treating Pneumonic Plague

A notable application of gepotidacin is its efficacy in a nonhuman primate model of pneumonic plague caused by Yersinia pestis. This indicates its potential as a treatment option for serious, life-threatening infections such as pneumonic plague, especially considering its unique mechanism of action and effectiveness against antibiotic-resistant strains (Jakielaszek et al., 2022).

Safety And Hazards

The most frequently reported adverse events in clinical trials were nausea (20%) and diarrhea (13%) . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Gepotidacin has shown promise in phase III clinical trials for the treatment of uncomplicated urinary tract infection and urogenital gonorrhea . The US FDA submission is planned for Q2 2023 . The development of Gepotidacin is the result of a successful public-private partnership between GSK, the US government’s Biomedical Advanced Research and Development Authority (BARDA), and Defense Threat Reduction Agency (DTRA) .

properties

IUPAC Name

(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFAZQUREQIODZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028208
Record name Gepotidacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gepotidacin

CAS RN

1075236-89-3
Record name (2R)-2-[[4-[[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl]amino]-1-piperidinyl]methyl]-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075236-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepotidacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075236893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gepotidacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gepotidacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[[4-[(3,4-DIHYDRO-2H-PYRANO[2,3-C]PYRIDIN-6-YLMETHYL)AMINO]-1-PIPERIDINYL]METHYL]-1,2-DIHYDRO-3H,8H-2A,5,8A-TRIAZAACENAPHTHYLENE-3,8-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEPOTIDACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF0PR037D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gepotidacin
Reactant of Route 2
Gepotidacin
Reactant of Route 3
Gepotidacin
Reactant of Route 4
Gepotidacin
Reactant of Route 5
Gepotidacin
Reactant of Route 6
Reactant of Route 6
Gepotidacin

Citations

For This Compound
1,640
Citations
RK Flamm, DJ Farrell, PR Rhomberg… - Antimicrobial agents …, 2017 - Am Soc Microbiol
… in the presence of gepotidacin, and the resulting gepotidacin MICs were 2- to 128-fold higher than the baseline gepotidacin MICs. Checkerboard analysis of gepotidacin combined with …
Number of citations: 61 journals.asm.org
NE Scangarella-Oman, M Hossain… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… Gepotidacin is currently in clinical development for the treatment of uUTIs and other infections. In this article, we review data for gepotidacin … clinical evaluation of gepotidacin. Based on …
Number of citations: 26 journals.asm.org
A Barth, M Hossain, DB Brimhall, CR Perry… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… (PK) of gepotidacin have been well defined in healthy adult … Gepotidacin formulations used in the PK evaluations included … studies that further evaluated gepotidacin PK and formulations…
Number of citations: 12 journals.asm.org
DJ Biedenbach, SK Bouchillon, M Hackel… - Antimicrobial agents …, 2016 - Am Soc Microbiol
… Gepotidacin inhibits bacterial DNA replication through a mode different from that of fluoroquinolones. Gepotidacin and … This study assessed the in vitro activities of gepotidacin and …
Number of citations: 119 journals.asm.org
S Jacobsson, D Golparian… - Journal of …, 2018 - academic.oup.com
… gepotidacin MICs. Finally, the GyrA A92T mutation induced during treatment (gepotidacin 3 g dose) of two subjects in the gepotidacin … 32-fold increased MICs of gepotidacin, 25 was not …
Number of citations: 53 academic.oup.com
EG Gibson, B Bax, PF Chan, N Osheroff - ACS infectious diseases, 2019 - ACS Publications
… breaks were observed even at high gepotidacin concentrations, extended reaction times, or … characterize gepotidacin interactions, we determined two crystal structures of gepotidacin …
Number of citations: 104 pubs.acs.org
JS Overcash, CA Tiffany… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… The pharmacokinetics (PK) of gepotidacin have been … gepotidacin in female participants with uUTI was conducted with the main objectives of evaluating plasma and urinary gepotidacin …
Number of citations: 30 journals.asm.org
C Fishman, JM Caverly Rae, LM Posobiec… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… Gepotidacin is in phase III clinical development for uncomplicated urinary tract infections (… of gepotidacin in pediatric studies, this nonclinical study assessed oral gepotidacin toxicity in …
Number of citations: 4 journals.asm.org
W O'Riordan, C Tiffany… - Antimicrobial agents …, 2017 - Am Soc Microbiol
… Gepotidacin has been evaluated in healthy human subjects by use of both intravenous and … dose of gepotidacin by evaluating the clinical efficacy and safety of gepotidacin in adult …
Number of citations: 80 journals.asm.org
M Hossain, C Tiffany, A Raychaudhuri… - … in drug development, 2020 - Wiley Online Library
… intravenous (IV) dose of gepotidacin 750 mg over 2 hours were … Administration of IV gepotidacin 750 mg was safe and … Regardless of renal function, urine gepotidacin concentrations …
Number of citations: 14 accp1.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.